2-(Chloromethyl)-6-methoxynaphthalene
Overview
Description
2-(Chloromethyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloromethyl group at the second position and a methoxy group at the sixth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methoxynaphthalene typically involves the chloromethylation of 6-methoxynaphthalene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows:
Starting Material: 6-methoxynaphthalene
Reagents: Formaldehyde, hydrochloric acid, zinc chloride
Conditions: The reaction is carried out under acidic conditions with zinc chloride as the catalyst.
Product: this compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the chloromethylation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methoxynaphthalene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alcohols, to form corresponding derivatives.
Oxidation: The methoxy group can be oxidized to form a carbonyl group, leading to the formation of 2-(chloromethyl)-6-naphthaldehyde.
Reduction: The chloromethyl group can be reduced to a methyl group, resulting in 2-methyl-6-methoxynaphthalene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Oxidation: 2-(Chloromethyl)-6-naphthaldehyde
Reduction: 2-Methyl-6-methoxynaphthalene
Scientific Research Applications
2-(Chloromethyl)-6-methoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methoxynaphthalene depends on its specific application. In nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. In biological systems, its methoxy group may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-naphthalene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
6-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of a chloromethyl group, leading to different reactivity.
2-Methyl-6-methoxynaphthalene: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution.
Uniqueness
2-(Chloromethyl)-6-methoxynaphthalene is unique due to the presence of both the chloromethyl and methoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(chloromethyl)-6-methoxynaphthalene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLGKVDVIPITQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287244 | |
Record name | 2-(Chloromethyl)-6-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901287244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41790-33-4 | |
Record name | 2-(Chloromethyl)-6-methoxynaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41790-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)-6-methoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901287244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)-6-methoxynaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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